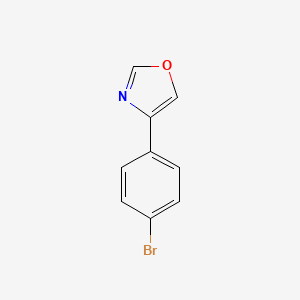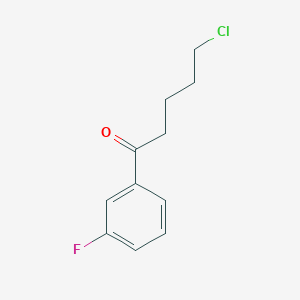
5-Chloro-1-(3-fluorophenyl)-1-oxopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-(3-fluorophenyl)-1-oxopentane is an organic compound that features a chloro group, a fluorophenyl group, and a ketone functional group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane typically involves the reaction of 3-fluorobenzene with a suitable chloroalkane under controlled conditions. One common method is the Friedel-Crafts acylation, where 3-fluorobenzene reacts with 5-chloropentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Types of Reactions:
Oxidation: The ketone group in this compound can undergo oxidation to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 5-chloro-1-(3-fluorophenyl)-1-pentanoic acid.
Reduction: Formation of 5-chloro-1-(3-fluorophenyl)-1-pentanol.
Substitution: Formation of 5-amino-1-(3-fluorophenyl)-1-oxopentane or 5-thio-1-(3-fluorophenyl)-1-oxopentane.
Scientific Research Applications
5-Chloro-1-(3-fluorophenyl)-1-oxopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro and fluorophenyl groups may enhance the compound’s binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
5-Chloro-1-(4-fluorophenyl)-1-oxopentane: Similar structure but with the fluorine atom at the para position.
5-Chloro-1-(3-chlorophenyl)-1-oxopentane: Similar structure but with a chloro group instead of a fluorine atom.
5-Bromo-1-(3-fluorophenyl)-1-oxopentane: Similar structure but with a bromo group instead of a chloro group.
Uniqueness: 5-Chloro-1-(3-fluorophenyl)-1-oxopentane is unique due to the specific positioning of the chloro and fluorophenyl groups, which can influence its reactivity and interactions with other molecules. The presence of both electron-withdrawing groups (chloro and fluoro) can enhance its stability and binding properties in various applications.
Properties
IUPAC Name |
5-chloro-1-(3-fluorophenyl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO/c12-7-2-1-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKBHEVQDRVRDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622001 |
Source


|
| Record name | 5-Chloro-1-(3-fluorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487058-73-1 |
Source


|
| Record name | 5-Chloro-1-(3-fluorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
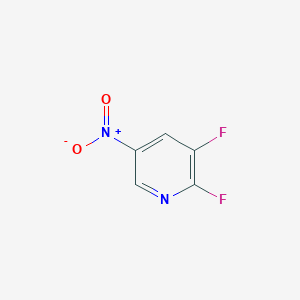
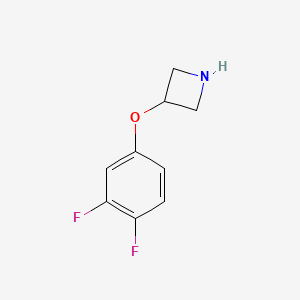
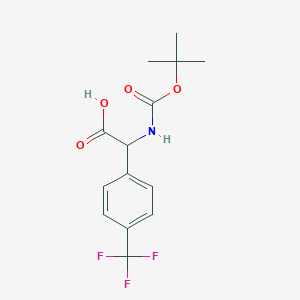
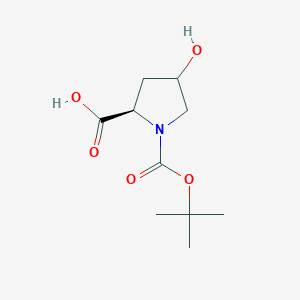
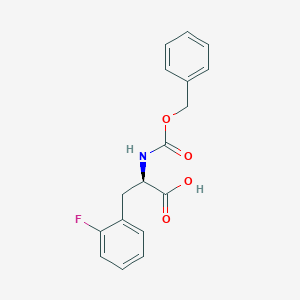
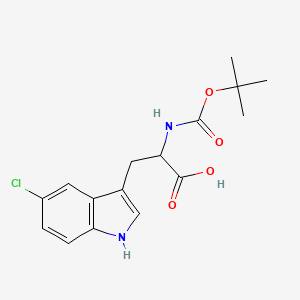
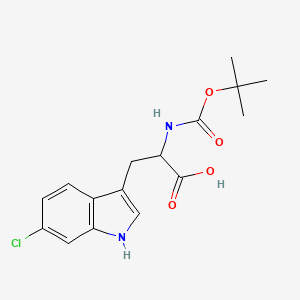
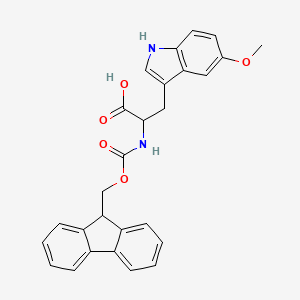
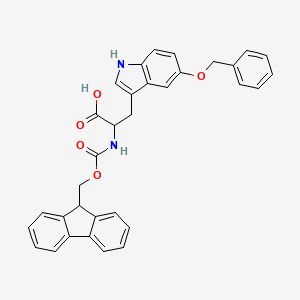
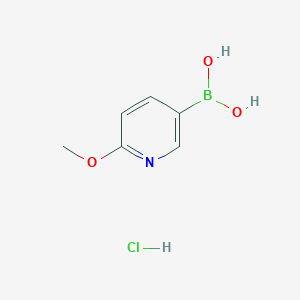
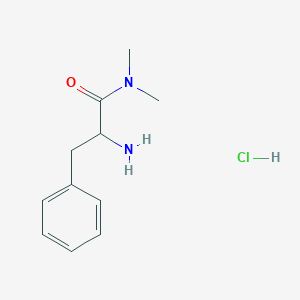
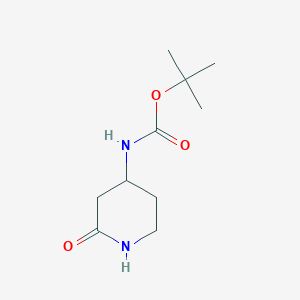
![Thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1322150.png)
